molecular formula C13H8Cl2F2 B1390638 1,4-Dichloro-2-(difluorophenylmethyl)benzene CAS No. 1138445-00-7

1,4-Dichloro-2-(difluorophenylmethyl)benzene

Cat. No. B1390638
M. Wt: 273.1 g/mol
InChI Key: HBOQAJVHNVMPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-(difluorophenylmethyl)benzene is a chemical compound with the molecular formula C13H8Cl2F2 and a molecular weight of 273.11 . It is used primarily in biochemical research .


Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2-(difluorophenylmethyl)benzene consists of a benzene ring with two chlorine atoms and a difluorophenylmethyl group . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

1,4-Dichloro-2-(difluorophenylmethyl)benzene has a molecular weight of 273.11 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • 1,4-Dichloro-2-(difluorophenylmethyl)benzene has been explored in the synthesis and characterization of novel compounds. For instance, its structural analogues have been utilized in Diels–Alder cycloaddition reactions, which are crucial in the synthesis of complex organic compounds (Sridhar, Krishna, & Rao, 2000).
  • Additionally, it plays a role in the regioselective synthesis of triazoles, which are important in pharmaceutical chemistry (Hu, Zhang, Ding, Lei, & Zhang, 2008).

Material Science and Polymer Chemistry

  • In material science, derivatives of this compound have been used in the synthesis of fluorine-containing polyetherimide, highlighting its significance in developing new materials with specific properties (Yu Xin-hai, 2010).
  • The compound has also found application in the development of new polymers and materials, such as in the synthesis of benzodioxanes, which are essential in organic chemistry and material science (Labrosse, Lhoste, & Sinou, 2000).

Advanced Synthesis Techniques

  • Microwave-assisted synthesis techniques using analogues of 1,4-Dichloro-2-(difluorophenylmethyl)benzene have been developed, demonstrating the compound's role in facilitating efficient and rapid synthesis methods (Pan, Wang, & Xiao, 2017).

Environmental Applications

Molecular Structure Studies

Safety And Hazards

While specific safety and hazard information for 1,4-Dichloro-2-(difluorophenylmethyl)benzene is not available, it’s important to handle all chemicals with appropriate safety precautions. Always refer to the Safety Data Sheet (SDS) for the specific compound .

properties

IUPAC Name

1,4-dichloro-2-[difluoro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQAJVHNVMPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258856
Record name 1,4-Dichloro-2-(difluorophenylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-(difluorophenylmethyl)benzene

CAS RN

1138445-00-7
Record name 1,4-Dichloro-2-(difluorophenylmethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-(difluorophenylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-(difluorophenylmethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-(difluorophenylmethyl)benzene
Reactant of Route 3
1,4-Dichloro-2-(difluorophenylmethyl)benzene
Reactant of Route 4
1,4-Dichloro-2-(difluorophenylmethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Dichloro-2-(difluorophenylmethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,4-Dichloro-2-(difluorophenylmethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.